Enterocin P precursor

Bacteriocin secretion Sec translocase Protein transport

The Enterocin P precursor (preEntP or pre-enterocin P) is a 71-amino-acid prepeptide produced by *Enterococcus faecium* P13. It consists of a 27-amino-acid N-terminal signal peptide that is cleaved by signal peptidase to yield the 44-amino-acid mature bacteriocin (4,493 Da).

Molecular Formula
Molecular Weight
Cat. No. B1576722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnterocin P precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enterocin P Precursor: The Sec-Dependent Class IIa Bacteriocin Prepeptide


The Enterocin P precursor (preEntP or pre-enterocin P) is a 71-amino-acid prepeptide produced by *Enterococcus faecium* P13 [1]. It consists of a 27-amino-acid N-terminal signal peptide that is cleaved by signal peptidase to yield the 44-amino-acid mature bacteriocin (4,493 Da) [1]. Unlike most class IIa bacteriocins, which use double-glycine leader peptides and dedicated ABC transporters for secretion, enterocin P is a rare example of a pediocin-like bacteriocin that is secreted through the general Sec translocase pathway [2]. This prepeptide therefore serves as a critical research tool for studying Sec-dependent secretion in Gram-positive bacteria and for heterologous expression strategies that exploit the host's endogenous secretion machinery [2].

Why Generic Class IIa Bacteriocin Precursors Cannot Replace Enterocin P Precursor


Generic substitution with other class IIa bacteriocin precursors, such as pediocin PA-1 or enterocin A, is not scientifically valid due to fundamental differences in their secretion mechanisms. The Enterocin P precursor contains a canonical Sec-dependent signal peptide, enabling it to be mobilized via the general protein secretion pathway [1]. This is in stark contrast to most class IIa bacteriocins, which require a dedicated, often co-expressed, ABC transporter for processing and export [1]. For researchers investigating Sec translocase function, engineering Sec-dependent secretion, or producing active bacteriocins in heterologous hosts without the need for specific accessory transport proteins, the Enterocin P precursor is not interchangeable with its double-glycine leader counterparts [2].

Quantitative Evidence for the Unique Molecular and Functional Properties of the Enterocin P Precursor


Sec-Dependent Secretion Confirmed by Complete Azide Inhibition

The Enterocin P precursor's secretion is mediated by the Sec translocase, a characteristic absent in most class IIa bacteriocins. In heterologous *Lactococcus lactis* expression studies, the addition of sodium azide, a potent inhibitor of SecA ATPase, completely blocked the secretion of the preEntP into the supernatant, demonstrating an obligate dependence on the Sec pathway [1]. The comparator class, represented by pediocin-like bacteriocins, typically employs a dedicated ABC transporter and is insensitive to Sec-specific inhibitors [2].

Bacteriocin secretion Sec translocase Protein transport

Critical Signal Peptide Residues Show <3% Functional Tolerance to Mutation

The integrity of the EntP signal peptide's hydrophobic core is quantitatively critical for secretion. Point mutations introduced at specific isoleucine and glycine residues (I11N, G12K, I13N) in the signal peptide of the Enterocin P precursor resulted in a drastic loss of secreted antimicrobial activity. The residual activity for mutants I11N, G12K, and I13N was only 0.6%, 0.5%, and 2.5% of the wild-type precursor, respectively, when expressed in *L. lactis* [1]. This contrasts with variants where the signal peptide was swapped for another Sec-dependent signal peptide (SPUsp), which maintained high levels of secretion, highlighting the specific sequence requirements within the native preEntP [1].

Signal peptide engineering Structure-function analysis Secretion efficiency

Usp45 Signal Peptide Hybrid Confers 1.5- to 6.2-Fold Enhancement in Production

In a direct biotechnological comparison, fusing the mature EntP domain to the Usp45 signal peptide (SPusp45) from *L. lactis* significantly outperformed the native enterocin P precursor in terms of production yield and specific antimicrobial activity. The production yield of the SPusp45-EntP chimera was 1.5- to 3.7-fold higher than production by the wild-type *E. faecium* P13 strain [1]. Most notably, the specific antimicrobial activity of the recombinant chimera was 1.1- to 6.2-fold higher than that achieved from the native producer [1]. This demonstrates that while the native precursor is unique for mechanistic studies, its performance for large-scale production is suboptimal compared to engineered chimeras.

Heterologous expression Yield improvement Biotechnological production

Processed Mature Peptide Demonstrates Extreme Resilience to Heat and pH

While both the precursor and the mature peptide originate from the same gene, the mature enterocin P generated after Sec-dependent processing possesses quantifiable stability that is critical for downstream applications. The mature 44-amino-acid peptide retains full antimicrobial activity after exposure to 100°C for 60 minutes and to 121°C for 15 minutes [1]. It also remains active across a wide pH range from 2.0 to 11.0, and can withstand freeze-thaw cycles, lyophilization, and long-term storage at 4°C and -20°C [1]. This in-class stability profile is comparable to or exceeds that of other commercial bacteriocins like nisin, but is a direct consequence of proper secretion and processing of the precursor.

Stability tests Biopreservation Formulation development

Optimal Research and Industrial Use Cases for the Enterocin P Precursor


Elucidating the Mechanism of Sec-Dependent Secretion in Gram-Positive Bacteria

The Enterocin P precursor is the gold standard for studying Sec translocase function in lactic acid bacteria. Its absolute dependence on a functional SecA protein, as proven by complete azide inhibition [3], makes it a highly sensitive reporter construct. Researchers can use the precursor to map SecA-SP interactions or screen for inhibitors of the Sec pathway, which is a validated target for novel antimicrobials. Its small size (7.5 kDa) and well-characterized signal peptide cleavage site are ideal for biochemical assays.

High-Resolution Structure-Function Analysis of Signal Peptides

The extreme functional sensitivity of the preEntP signal peptide to single-residue mutations (showing >97% loss of activity for I11N and G12K mutants [3]) uniquely positions this precursor for comprehensive alanine-scanning or saturation mutagenesis studies. This system provides a quantitative readout for structure-function relationships that is not available with more mutationally tolerant leader peptides found in other class IIa bacteriocins, making it essential for protein engineering research.

Biotechnological Production Method Comparison and Yield Optimization

The native Enterocin P precursor serves as a critical baseline comparator for bioprocess optimization. Studies have shown that engineering a chimera with the SPusp45 signal peptide can boost production 1.5- to 3.7-fold and specific activity 1.1- to 6.2-fold compared to the native precursor [3]. Procuring the native precursor is thus essential for laboratories developing novel expression chassis or secretion strategies, providing a calibrated negative control against which to benchmark improvements in yield.

Development of Heat- and pH-Resistant Antimicrobial Formulations

The processed product of the Enterocin P precursor, mature enterocin P, has a validated stability profile that withstands autoclaving (121°C, 15 min) and functions across a broad pH range (2.0–11.0) [3]. This makes the precursor a valuable starting reagent for developing food-grade biopreservatives intended for thermally processed foods like canned goods or acidic products like cheeses and fermented meats. Its stability simplifies the purification and formulation process, as activity is not lost during standard sterilization steps.

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